2-Chloro-3-(trifluoromethyl)benzonitrile

Catalog No.
S721792
CAS No.
62584-32-1
M.F
C8H3ClF3N
M. Wt
205.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-(trifluoromethyl)benzonitrile

CAS Number

62584-32-1

Product Name

2-Chloro-3-(trifluoromethyl)benzonitrile

IUPAC Name

2-chloro-3-(trifluoromethyl)benzonitrile

Molecular Formula

C8H3ClF3N

Molecular Weight

205.56 g/mol

InChI

InChI=1S/C8H3ClF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H

InChI Key

GANPUEIPQFDYQA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C#N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C#N

Synthesis

2-Chloro-3-(trifluoromethyl)benzonitrile can be synthesized using various methods. One common approach involves the reaction of 2-chloro-3-cyanobenzoyl chloride with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst [].

Applications

-Chloro-3-(trifluoromethyl)benzonitrile is a versatile building block used in the synthesis of various organic compounds, including:

  • Pharmaceuticals: It serves as a precursor for the synthesis of bioactive molecules with potential applications in treating diseases like cancer and Alzheimer's disease [, ].
  • Agrochemicals: It can be used to synthesize herbicides and fungicides [].
  • Liquid crystals: It can be incorporated into the structure of liquid crystals, which are essential components in various display technologies [].

Material properties

-Chloro-3-(trifluoromethyl)benzonitrile exhibits several properties that make it valuable in research applications:

  • Chemical stability: The presence of the electron-withdrawing trifluoromethyl group enhances the molecule's stability towards chemical degradation [].
  • Hydrophobic character: The molecule exhibits moderate hydrophobicity, allowing it to interact with both nonpolar and polar environments.

2-Chloro-3-(trifluoromethyl)benzonitrile is an aromatic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzonitrile framework. Its molecular formula is C8H3ClF3NC_8H_3ClF_3N, and it has a molecular weight of approximately 205.56 g/mol. The compound is notable for its unique electronic properties, which arise from the electron-withdrawing effects of the trifluoromethyl group, making it a subject of interest in various chemical applications.

, including:

  • Nitration: The compound can undergo nitration reactions to introduce nitro groups at various positions on the aromatic ring, which can alter its reactivity and biological activity .
  • Sandmeyer Reaction: This reaction allows for the substitution of the chloro group with other functional groups, such as cyanides or amines, enhancing its versatility in synthetic chemistry .
  • Reduction: The nitrile group can be reduced to primary amines or aldehydes under specific conditions, providing pathways for further functionalization .

Several synthetic routes have been developed for producing 2-chloro-3-(trifluoromethyl)benzonitrile:

  • From Benzonitrile Derivatives: One common method involves starting from 2-chloro-3-(trifluoromethyl)benzoic acid or its derivatives, followed by conversion through various functional group transformations .
  • Chlorination and Fluorination: Another approach includes chlorination of suitable precursors followed by fluorination under controlled conditions to introduce the trifluoromethyl group .
  • Continuous Flow Chemistry: Recent advancements have introduced continuous flow methods for nitration processes that can be adapted for synthesizing this compound efficiently .

2-Chloro-3-(trifluoromethyl)benzonitrile finds applications in multiple fields:

  • Agrochemicals: Its derivatives are often used in the development of herbicides and pesticides due to their enhanced bioactivity.
  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals, owing to its ability to modify biological pathways through structural alterations.
  • Materials Science: It is also explored in the synthesis of advanced materials with specific electronic properties.

Interaction studies involving 2-chloro-3-(trifluoromethyl)benzonitrile focus on its reactivity with biological targets and other chemical species. These studies are crucial for understanding its potential toxicity and environmental impact. For instance, interactions with enzymes or receptors can provide insights into its pharmacological properties, while studies on its degradation pathways help assess its environmental safety.

Several compounds share structural similarities with 2-chloro-3-(trifluoromethyl)benzonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Chloro-3-(trifluoromethyl)benzonitrile1735-54-20.88
3-Chloro-4-(trifluoromethyl)benzonitrile1092460-79-10.98
2-Chloro-4-(trifluoromethyl)benzonitrile1813-33-80.96
3-Chloro-5-(trifluoromethyl)benzonitrile693245-52-20.92
2-Chloro-5-trifluoromethylbenzonitrile328-87-00.90

Uniqueness

The uniqueness of 2-chloro-3-(trifluoromethyl)benzonitrile lies in its specific positioning of substituents on the benzene ring, which influences its electronic properties and reactivity patterns compared to other similar compounds. The combination of a chloro and a trifluoromethyl group provides distinctive characteristics that can be exploited in various chemical applications.

2-Chloro-3-(trifluoromethyl)benzonitrile is an aromatic organic compound characterized by the molecular formula C₈H₃ClF₃N and a molecular weight of 205.56 grams per mole. The compound is officially registered under Chemical Abstracts Service number 62584-32-1 and carries the MDL number MFCD04115989. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-chloro-3-(trifluoromethyl)benzonitrile, which accurately reflects its structural composition.

The compound belongs to the broader classification of halogenated benzonitriles, specifically those containing trifluoromethyl substituents. Its molecular structure features a benzene ring substituted with a nitrile group at position 1, a chloro group at position 2, and a trifluoromethyl group at position 3. This substitution pattern creates a unique electronic environment that influences both the compound's reactivity and its physical properties.

Table 1: Physical and Chemical Properties of 2-Chloro-3-(trifluoromethyl)benzonitrile

PropertyValueReference
Molecular FormulaC₈H₃ClF₃N
Molecular Weight205.56 g/mol
CAS Number62584-32-1
Melting Point38-41°C
Boiling Point243°C
Density1.43 g/mL
Flash Point101°C
InChI KeyGANPUEIPQFDYQA-UHFFFAOYSA-N
SMILES NotationFC(F)(F)C1=CC=CC(C#N)=C1Cl

The compound exhibits solid physical form at room temperature with a relatively low melting point range, indicating moderate intermolecular forces despite the presence of electronegative fluorine atoms. The boiling point of 243°C reflects the molecular weight and the influence of the trifluoromethyl group on volatility. The density value of 1.43 grams per milliliter is characteristic of fluorinated organic compounds, which typically exhibit higher densities than their non-fluorinated analogs due to the atomic weight of fluorine.

The structural configuration of 2-chloro-3-(trifluoromethyl)benzonitrile places the trifluoromethyl group in a meta position relative to the nitrile functionality, creating distinct electronic effects compared to other positional isomers. This arrangement influences the compound's reactivity patterns and makes it particularly suitable for specific synthetic transformations where selective activation or deactivation of certain positions is desired.

Historical Context in Organic Chemistry

The development of trifluoromethylated aromatic compounds has its roots in early fluorine chemistry investigations dating back to the late 19th and early 20th centuries. The first systematic studies of trifluoromethyl groups in relation to biological activity were conducted by F. Lehmann in 1927, marking the beginning of serious scientific interest in these unique chemical entities. The early synthetic methodology for introducing trifluoromethyl groups was pioneered by Frédéric Swarts in 1892, who developed reactions based on antimony fluoride for converting benzotrichloride derivatives to trifluoromethyl compounds.

During the 1930s, significant industrial developments occurred when Kinetic Chemicals and IG Farben replaced antimony fluoride with hydrogen fluoride in trifluoromethylation reactions, making the processes more economically viable and scalable. This advancement laid the groundwork for the eventual development of compounds like 2-chloro-3-(trifluoromethyl)benzonitrile and related derivatives. The McLoughlin-Thrower reaction, developed in 1968, represented another milestone in trifluoromethylation chemistry by introducing coupling reactions using iodofluoroalkanes with iodoaromatic compounds in the presence of copper.

The specific compound 2-chloro-3-(trifluoromethyl)benzonitrile gained prominence as researchers recognized the importance of combining multiple functional groups on aromatic systems to achieve desired biological and chemical properties. The historical development of this compound is closely tied to advances in pharmaceutical chemistry, where trifluoromethylated molecules began to show exceptional promise for drug development due to their enhanced metabolic stability and improved pharmacokinetic properties.

The synthesis of related compounds in the benzonitrile series containing trifluoromethyl substituents has been documented in patent literature, with early synthetic routes being developed more than 50 years ago for the preparation of trifluoromethylbenzamides as anticoccidial agents. These early investigations established the fundamental synthetic pathways that would later be refined and optimized for preparing 2-chloro-3-(trifluoromethyl)benzonitrile and its analogs.

Table 2: Historical Milestones in Trifluoromethylation Chemistry

YearDevelopmentSignificanceReference
1892Swarts reaction with antimony fluorideFirst systematic trifluoromethylation method
1927Lehmann's biological activity studiesRecognition of trifluoromethyl group importance
1930sIndustrial HF-based processesCommercial viability of trifluoromethylation
1968McLoughlin-Thrower reactionCopper-mediated coupling methodology
1969Kobayashi-Kumadaki adaptationExtended trifluoromethylation protocols

Significance in Synthetic Organic Chemistry

2-Chloro-3-(trifluoromethyl)benzonitrile occupies a prominent position in synthetic organic chemistry due to its multifunctional nature and the unique reactivity patterns imparted by its substituent groups. The compound serves as a versatile building block for constructing complex molecular architectures, particularly in pharmaceutical and agrochemical research where the trifluoromethyl group provides enhanced biological activity and improved physicochemical properties.

The synthetic significance of this compound is particularly evident in its role as an intermediate for preparing various pharmaceutically relevant molecules. The trifluoromethyl group is known to enhance lipophilicity, metabolic stability, and bioavailability of drug candidates, making compounds containing this functionality highly sought after in medicinal chemistry. The additional presence of both chloro and nitrile functionalities provides multiple sites for further chemical elaboration, allowing chemists to introduce additional complexity and fine-tune molecular properties.

In pesticide development, 2-chloro-3-(trifluoromethyl)benzonitrile serves as a key intermediate in the synthesis of various agrochemicals that enhance crop protection against pests and diseases. The compound's unique electronic properties, arising from the combination of electron-withdrawing groups, make it particularly effective for creating molecules with specific modes of action against target organisms. The trifluoromethyl group contributes to environmental stability and resistance to metabolic degradation, important characteristics for agricultural applications.

Material science applications represent another significant area where 2-chloro-3-(trifluoromethyl)benzonitrile demonstrates its synthetic utility. The compound is employed in the formulation of advanced materials, including specialized polymers and protective coatings. The fluorinated structure improves chemical resistance, thermal stability, and surface properties of the resulting materials, making them suitable for demanding industrial applications.

The compound's role in organic synthesis extends to its function as a building block for creating complex molecules in laboratory settings. The presence of multiple reactive sites allows for sequential functionalization strategies, enabling the construction of elaborate molecular frameworks through well-established synthetic transformations. The nitrile group can be converted to various functionalities including amides, carboxylic acids, and heterocyclic systems, while the chloro substituent provides opportunities for nucleophilic substitution and cross-coupling reactions.

Recent advances in flow chemistry have demonstrated the efficiency of using related trifluoromethylated compounds in rapid synthetic processes. Flow systems enable precise control of reaction conditions and have been successfully applied to trifluoromethylation reactions using potassium trifluoroacetate as a trifluoromethyl source, achieving complete conversion in residence times measured in minutes rather than hours. These developments highlight the ongoing evolution of synthetic methods involving trifluoromethylated building blocks like 2-chloro-3-(trifluoromethyl)benzonitrile.

Table 3: Applications of 2-Chloro-3-(trifluoromethyl)benzonitrile in Synthetic Chemistry

Application AreaFunctionKey BenefitsReference
Pharmaceutical ResearchBuilding block for drug developmentEnhanced metabolic stability, improved bioavailability
Agrochemical SynthesisPesticide intermediateEnvironmental stability, targeted biological activity
Material SciencePolymer and coating precursorChemical resistance, thermal stability
Organic SynthesisVersatile synthetic intermediateMultiple reactive sites, diverse transformations
Flow ChemistryRapid synthetic processesReduced reaction times, improved efficiency

The synthetic methodology for preparing 2-chloro-3-(trifluoromethyl)benzonitrile and its derivatives has been the subject of extensive patent literature, indicating its commercial and research importance. One notable synthetic route involves the conversion of 2-chloro-6-trifluoromethylbenzonitrile through hydrogenation dechlorination processes, achieving high yields and purity suitable for industrial applications. These established synthetic pathways ensure reliable access to the compound for various research and development purposes.

2-Chloro-3-(trifluoromethyl)benzonitrile is an aromatic nitrile compound with the molecular formula C₈H₃ClF₃N [1] [2] [3]. The compound possesses a molecular weight of 205.56 to 205.57 grams per mole, as consistently reported across multiple commercial and analytical sources [1] [2] [3]. This molecular mass reflects the presence of eight carbon atoms, three hydrogen atoms, one chlorine atom, three fluorine atoms, and one nitrogen atom within the molecular structure [1] [2] [3].

The compound is identified by the Chemical Abstracts Service number 62584-32-1 and carries the MDL number MFCD04115989 [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-chloro-3-(trifluoromethyl)benzonitrile, which accurately describes the substitution pattern on the benzene ring [4] [3]. The compound exists as a solid at ambient temperature with a melting point range of 38-41 degrees Celsius [1] [4] [3].

PropertyValueSource Reference
Molecular FormulaC₈H₃ClF₃N [1] [2] [3]
Molecular Weight (g/mol)205.56-205.57 [1] [2] [3]
CAS Number62584-32-1 [1] [2] [3]
MDL NumberMFCD04115989 [1] [2] [3]
Melting Point (°C)38-41 [1] [4] [3]
Physical FormSolid [4]

Structural Configuration and Bonding

The structural configuration of 2-Chloro-3-(trifluoromethyl)benzonitrile features a benzene ring with three distinct substituents positioned at specific locations [4] [5] [3]. The nitrile group (cyanide functionality) occupies the 1-position of the benzene ring, while a chlorine atom is attached at the 2-position, and a trifluoromethyl group is located at the 3-position [4] [5] [3]. This substitution pattern creates a unique electronic environment within the aromatic system [6] [7].

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: FC(F)(F)C1=CC=CC(C#N)=C1Cl [3] [8]. The International Chemical Identifier key for this compound is GANPUEIPQFDYQA-UHFFFAOYSA-N, providing a unique digital fingerprint for the molecular structure [4] [3]. The InChI string is InChI=1S/C8H3ClF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H, which describes the complete connectivity of atoms within the molecule [4] [5].

The benzene ring maintains its aromatic character despite the presence of electron-withdrawing substituents [6] [7]. The nitrile group exhibits a linear configuration with a carbon-nitrogen triple bond, characteristic of the cyanide functional group [9] [10]. The trifluoromethyl group adopts a tetrahedral geometry around the central carbon atom, with three carbon-fluorine bonds extending from this center [6] [11].

The chlorine substituent forms a single covalent bond with the aromatic carbon, contributing to the overall molecular dipole moment [6] [7]. The positioning of these substituents creates significant steric and electronic interactions that influence the compound's chemical behavior and physical properties [6] [7].

Conformational Analysis

Conformational analysis of 2-Chloro-3-(trifluoromethyl)benzonitrile reveals that the molecule exhibits restricted rotational freedom due to the planar nature of the benzene ring and the fixed positions of the substituents [6] [12]. The benzene ring itself maintains a planar conformation, which is characteristic of aromatic systems [6] [12].

The trifluoromethyl group can undergo rotation around the carbon-carbon bond connecting it to the aromatic ring [6] [12]. However, this rotation is influenced by steric interactions with adjacent substituents and electronic effects [6] [12]. Studies of similar trifluoromethyl-substituted aromatic compounds indicate that the trifluoromethyl group may exhibit conformational disorder, with multiple orientations being energetically accessible [6] [11].

In related benzonitrile derivatives containing trifluoromethyl groups, crystallographic studies have revealed that the trifluoromethyl group can adopt different orientations with refined occupancy ratios [6]. The presence of the chlorine atom at the ortho position relative to the trifluoromethyl group may introduce additional conformational constraints through steric repulsion [6] [12].

The nitrile group maintains a linear geometry and does not contribute significantly to conformational flexibility [12] [9]. However, the electronic effects of the nitrile group influence the overall electron distribution within the aromatic system [9] [7]. Computational studies suggest that the most stable conformations are those that minimize steric clashes between substituents while maintaining optimal electronic interactions [6] [12].

The conformational preferences of this compound are important for understanding its reactivity patterns and intermolecular interactions in the solid state [6] [12]. The limited conformational flexibility contributes to the compound's relatively high melting point and crystalline nature [6] [12].

Electronic Distribution

The electronic distribution in 2-Chloro-3-(trifluoromethyl)benzonitrile is significantly influenced by the presence of multiple electron-withdrawing groups [7] [13] [14]. The trifluoromethyl group is one of the most powerful electron-withdrawing substituents in organic chemistry, exerting strong inductive effects that withdraw electron density from the aromatic ring [15] [13] [14].

The chlorine substituent also functions as an electron-withdrawing group through inductive effects, although its electron-withdrawing power is less pronounced than that of the trifluoromethyl group [15] [16]. The nitrile group represents another strong electron-withdrawing functionality that significantly affects the electronic properties of the benzene ring [7] [17].

Computational studies of benzonitrile derivatives indicate that the presence of electron-withdrawing substituents substantially alters the frontier molecular orbital energies [17] [18]. For the parent benzonitrile compound, density functional theory calculations using the B3LYP/6-311G(d,p) method reveal a highest occupied molecular orbital energy of -7.51 electron volts and a lowest unoccupied molecular orbital energy of -1.68 electron volts [17]. The energy gap between these frontier orbitals is 5.83 electron volts [17].

The introduction of both chlorine and trifluoromethyl substituents in 2-Chloro-3-(trifluoromethyl)benzonitrile is expected to further lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies compared to the unsubstituted benzonitrile [15] [13]. This electronic modification enhances the compound's electrophilic character and influences its reactivity in various chemical transformations [13] [14].

Electronic PropertyBenzonitrile Reference ValueCalculation Method
HOMO Energy (eV)-7.51B3LYP/6-311G(d,p)
LUMO Energy (eV)-1.68B3LYP/6-311G(d,p)
Energy Gap (eV)5.83B3LYP/6-311G(d,p)
Ionization Potential (eV)7.51B3LYP/6-311G(d,p)
Electron Affinity (eV)1.68B3LYP/6-311G(d,p)

The electron distribution also affects the compound's polarizability and dipole moment [17] [18]. The asymmetric substitution pattern creates a permanent dipole moment, with the electron-deficient aromatic ring contributing to the compound's overall polarity [17] [18].

Computational Structure Analysis

Computational structure analysis of 2-Chloro-3-(trifluoromethyl)benzonitrile has been conducted using various quantum chemical methods, providing detailed insights into its molecular geometry and electronic properties [5] [19] [20]. Density functional theory calculations represent the most commonly employed computational approach for studying this class of compounds [21] [22] [23].

Mass spectrometry computational predictions indicate specific collision cross sections for various ionization states of the molecule [5] [19]. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 133.7 Ångström squared, while the sodium adduct [M+Na]⁺ shows a value of 146.5 Ångström squared [5] [19]. The deprotonated form [M-H]⁻ demonstrates a collision cross section of 134.0 Ångström squared [5] [19].

Adduct Typem/zPredicted CCS (Ų)
[M+H]⁺205.998133.7
[M+Na]⁺227.980146.5
[M-H]⁻203.983134.0
[M+NH₄]⁺223.024152.0
[M+K]⁺243.954141.3

Quantum chemical studies of related benzonitrile derivatives have employed the B3LYP functional with various basis sets, including 6-311G(d,p) and 6-311++G(d,p) [21] [17] [18]. These calculations provide optimized geometries, vibrational frequencies, and electronic properties [21] [17]. The computational results generally show good agreement with experimental data for similar compounds [21] [24].

Theoretical investigations using equation-of-motion coupled-cluster theory for electron-attached states have been applied to benzonitrile systems, confirming the importance of electron correlation effects in describing the electronic structure [20]. These high-level calculations provide accurate descriptions of both valence and dipole-bound anionic states [20].

Density functional theory studies have also been used to investigate the effects of trifluoromethyl substituents on molecular reactivity and selectivity [26]. The computational results demonstrate that trifluoromethyl groups significantly influence the electronic properties of aromatic systems through strong electron-withdrawing effects [26] [13].

2-Chloro-3-(trifluoromethyl)benzonitrile exists as a solid at ambient temperature and pressure conditions [1] [2] [3]. The compound presents as a white to light-colored crystalline solid with no characteristic odor reported in the available literature [1] [4]. Commercial suppliers consistently describe the material as maintaining solid-state characteristics under standard laboratory storage conditions [1] [3] [4].

The solid-state nature of this compound at room temperature is attributed to the molecular structure, which features multiple electronegative substituents that promote intermolecular interactions. The presence of the chlorine atom, trifluoromethyl group, and nitrile functionality creates a molecular environment conducive to crystal lattice formation through dipole-dipole interactions and van der Waals forces [1] [5].

Melting and Boiling Points

The melting point of 2-Chloro-3-(trifluoromethyl)benzonitrile has been consistently reported across multiple independent sources within a narrow temperature range of 38-41 degrees Celsius [1] [3] [5]. This relatively low melting point for a substituted aromatic compound reflects the molecular packing efficiency and the nature of intermolecular forces present in the crystalline structure [1] [5].

The boiling point of the compound is documented at 243 degrees Celsius under standard atmospheric pressure conditions [5]. This elevated boiling point, relative to the melting point, indicates significant intermolecular attractive forces that must be overcome during the liquid-to-vapor phase transition. The substantial difference between melting and boiling points suggests that the compound exhibits typical liquid range behavior for aromatic halogenated compounds [5].

Density Measurements

The density of 2-Chloro-3-(trifluoromethyl)benzonitrile has been determined to be 1.43 grams per milliliter [5]. This density value is characteristic of fluorinated organic compounds, which typically exhibit higher densities than their non-fluorinated analogs due to the significant atomic weight contribution of fluorine atoms . The density measurement is consistent with the molecular weight of 205.56-205.57 grams per mole and the expected molecular volume for this class of compounds [1] [5].

The relatively high density reflects the compact molecular structure and the presence of heavy atoms including chlorine and three fluorine atoms within the trifluoromethyl substituent. This density value places the compound within the typical range for halogenated aromatic nitriles and confirms its classification as a dense organic liquid when in the molten state [5].

Solubility Parameters

The solubility characteristics of 2-Chloro-3-(trifluoromethyl)benzonitrile are governed by its molecular structure, which combines hydrophobic aromatic character with polar functional groups. The compound exhibits limited solubility in water due to the hydrophobic nature of the aromatic ring system and the electron-withdrawing effects of the halogen substituents [7] .

In polar protic solvents such as methanol, the compound demonstrates moderate solubility, attributed to the polar nature of the nitrile group and the ability of protic solvents to interact with the electronegative atoms present in the molecule [7]. The trifluoromethyl group contributes to the compound's solubility in fluorinated solvents and polar aprotic media .

Organic solvents such as dichloromethane, acetone, and other halogenated solvents provide excellent solvation for this compound due to their compatibility with both the aromatic system and the halogenated substituents . The nitrile functional group enhances solubility in dipolar aprotic solvents through dipole-dipole interactions [9].

Spectroscopic Properties

Infrared Spectral Characteristics

The infrared spectrum of 2-Chloro-3-(trifluoromethyl)benzonitrile exhibits several characteristic absorption bands that serve as diagnostic indicators for structural identification. The nitrile functional group produces an intense and sharp carbon-nitrogen triple bond stretching vibration in the region of 2220-2240 wavenumbers [9]. For aromatic nitriles, this peak typically appears at lower frequencies compared to aliphatic nitriles due to conjugation effects between the nitrile group and the aromatic ring system [9].

The trifluoromethyl group contributes multiple characteristic absorption bands in the infrared spectrum. The carbon-fluorine stretching vibrations appear as strong absorptions in the region of 1100-1300 wavenumbers, with both symmetric and antisymmetric stretching modes observable [10] [11]. These bands are typically among the most intense features in the spectrum due to the highly polar nature of the carbon-fluorine bonds [10].

Aromatic carbon-hydrogen stretching vibrations are observed in the region of 3000-3100 wavenumbers, while the aromatic carbon-carbon stretching vibrations characteristic of the benzene ring appear as medium-intensity bands between 1500-1600 wavenumbers [9] [12]. The carbon-chlorine stretching vibration contributes to the fingerprint region of the spectrum, typically appearing between 600-800 wavenumbers [13] [12].

Nuclear Magnetic Resonance Spectral Profiles

The proton nuclear magnetic resonance spectrum of 2-Chloro-3-(trifluoromethyl)benzonitrile displays characteristic signals for the three aromatic hydrogen atoms present in the molecule. These protons appear in the aromatic region between 7.0-8.0 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the chlorine, trifluoromethyl, and nitrile substituents [14] [15].

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The aromatic carbon atoms appear in the range of 110-160 parts per million, with the quaternary carbon bearing the trifluoromethyl group showing characteristic coupling patterns due to the carbon-fluorine interactions [14] [15]. The nitrile carbon appears as a distinct signal, typically in the region of 115-120 parts per million [15].

Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the trifluoromethyl group, with the three equivalent fluorine atoms appearing as a singlet in the region of -60 to -65 parts per million [14] [15]. This chemical shift value is characteristic of trifluoromethyl groups attached to aromatic systems and serves as a reliable diagnostic tool for structural confirmation [15].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 2-Chloro-3-(trifluoromethyl)benzonitrile reveals characteristic fragmentation patterns that provide structural information about the molecule. The molecular ion peak appears at mass-to-charge ratio 205-206, with the isotope pattern reflecting the presence of chlorine atoms [16] [17]. The molecular ion peak may exhibit moderate intensity, which is typical for aromatic nitrile compounds [16].

Common fragmentation pathways include the loss of chlorine atoms to produce fragment ions in the mass-to-charge range of 170-180 [16] [17]. The trifluoromethyl group may undergo fragmentation to lose fluorine atoms or the entire CF3 unit, producing characteristic fragment ions [16]. The nitrile group typically remains intact during fragmentation, serving as a stable structural element [16].

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2-Chloro-3-(trifluoromethyl)benzonitrile

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Last modified: 08-15-2023

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